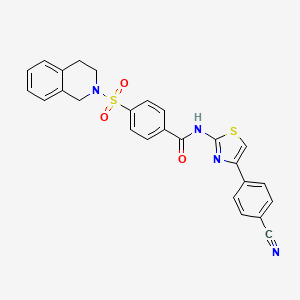

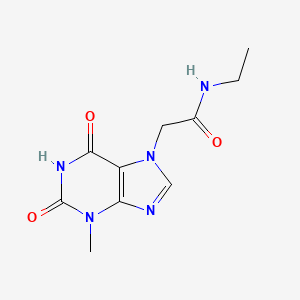

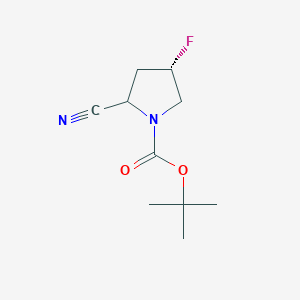

methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate” is a chemical compound with the molecular formula C6H9N3O2 . It’s often used in research and development .

Molecular Structure Analysis

The molecular structure of “methyl 2-(4-amino-1H-pyrazol-1-yl)acetate” can be represented by the InChI code: 1S/C6H9N3O2.ClH/c1-11-6(10)4-9-3-5(7)2-8-9;/h2-3H,4,7H2,1H3;1H .Physical And Chemical Properties Analysis

“Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate” is a solid at room temperature . It has a molecular weight of 191.62 g/mol and a melting point of 165-166°C .Aplicaciones Científicas De Investigación

Molecular Structure and Hydrogen Bonding

Methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate exhibits unique molecular structures and hydrogen bonding patterns in its various forms. For instance, in one study, the molecules were linked into complex sheets by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, showing intricate molecular interactions (Portilla et al., 2007). Another study highlighted the formation of hydrogen-bonded chains of edge-fused rings in certain derivatives, demonstrating diverse structural possibilities for this compound (Portilla et al., 2007).

Synthesis and Catalytic Properties

This compound has been involved in the synthesis of various ligands, such as multidendate ligand types, and the evaluation of their catalytic properties. A study synthesized different ligands using this compound and examined their catalytic properties, especially in the oxidation of catechol substrate to quinone with dioxygen (Boussalah et al., 2009).

Catalysis in Organic Reactions

Methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been used in catalyzing various organic reactions. For example, it was used in the lipase-catalyzed regioselective methanolysis of certain dipyrazolides, which is significant for preparing optically pure regioisomers with potential applications in organic synthesis (Kao & Tsai, 2016).

Formation of Supramolecular Structures

Studies have demonstrated the formation of supramolecular structures using this compound. Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a derivative, exhibited polarized structures and formed chains of edge-fused rings through hydrogen bonds, indicating potential in the development of novel molecular architectures (Portilla et al., 2007).

Applications in Novel Compound Synthesis

This compound has been used in the synthesis of various novel compounds, such as pyrrole, pyrazole, and pyridazine derivatives. These derivatives have potential applications in diverse fields like pharmaceuticals and materials science (Stanovnik et al., 2006).

Antimicrobial and Anticorrosive Properties

Some studies have synthesized derivatives of methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate and evaluated them for their antimicrobial and anticorrosive properties, showing the compound's potential in these applications (Missoum et al., 2013).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(4-aminopyrazol-1-yl)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,7(12)13-3)11-5-6(9)4-10-11/h4-5H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWZADZFYVRMNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)N1C=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2437209.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2437217.png)

![7-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B2437219.png)

![2,4,7,8-Tetramethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437224.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2437226.png)